molecular formula C9H16ClNO4S B13628834 Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate

Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B13628834
M. Wt: 269.75 g/mol
InChI Key: NOLFXJWUBMISBR-UHFFFAOYSA-N
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Description

Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate is a sulfonamide-functionalized piperidine derivative characterized by a chloromethyl group attached to the sulfonyl moiety and an ethyl ester at the 3-position of the piperidine ring. These compounds are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and piperidine carboxylates under basic conditions .

Properties

Molecular Formula

C9H16ClNO4S

Molecular Weight

269.75 g/mol

IUPAC Name

ethyl 1-(chloromethylsulfonyl)piperidine-3-carboxylate

InChI

InChI=1S/C9H16ClNO4S/c1-2-15-9(12)8-4-3-5-11(6-8)16(13,14)7-10/h8H,2-7H2,1H3

InChI Key

NOLFXJWUBMISBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chloromethyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted piperidine derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Sulfonyl Group

The sulfonyl substituent significantly influences the electronic, steric, and reactivity profiles of these compounds. Key analogs and their properties are summarized below:

Table 1: Comparison of Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate with Analogs
Compound Name Substituent on Sulfonyl Molecular Weight* Synthesis Method Key Properties/Applications Reference
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate 4-Chlorophenyl ~331.8 g/mol Reaction of ethyl piperidine-3-carboxylate with 4-chlorobenzenesulfonyl chloride (pH 9–10, aqueous Na₂CO₃) Intermediate for heterocyclic compounds (e.g., 1,3,4-oxadiazoles)
Ethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylate 4-Fluorophenyl ~315.8 g/mol Similar to above, using 4-fluorobenzenesulfonyl chloride Pharmaceutical research (structure-activity studies)
Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate Chlorosulfonyl ~251.7 g/mol Not detailed in evidence; likely via direct sulfonation Reactive intermediate for further functionalization
Ethyl 1-[(1-ethyl-3-methyl-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate Heterocyclic (pyrazole) ~329.4 g/mol Substitution with heterocyclic sulfonyl chlorides Building block for drug discovery

*Molecular weights calculated from molecular formulas in referenced evidence.

Key Observations:

Reactivity :

  • The chloromethyl sulfonyl group in the target compound is expected to exhibit higher electrophilicity compared to aryl sulfonyl analogs (e.g., 4-chlorophenyl), making it more reactive in nucleophilic substitution or elimination reactions. This contrasts with aryl sulfonyl groups, which stabilize negative charge through resonance .
  • Chlorosulfonyl analogs (e.g., ) are highly reactive intermediates but lack stability, whereas chloromethyl sulfonyl derivatives may balance reactivity with improved handling.

Physical Properties: Aryl sulfonyl derivatives (e.g., 4-chlorophenyl) often exhibit higher melting points due to increased crystallinity (e.g., 64–67°C for methyl 1-(3,4-dimethoxyanthraquinonyl)sulfonyl piperidine carboxylate ). Chloromethyl sulfonyl analogs may display lower melting points owing to reduced planarity.

Biological Activity :

  • Analogs with 4-chlorobenzyl or heterocyclic sulfonyl groups (e.g., ) demonstrate antiviral and enzyme-inhibitory activity. The chloromethyl group’s reactivity could enhance covalent binding to biological targets but may also increase toxicity risks .
Challenges:
  • Chloromethyl sulfonyl chloride may require controlled conditions to avoid hydrolysis or side reactions.

Biological Activity

Ethyl 1-((chloromethyl)sulfonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Synthesis and Structure

The synthesis of this compound involves several steps that typically include the formation of the piperidine ring followed by the introduction of the chloromethylsulfonyl and ethyl carboxylate groups. The compound's structure is characterized by the presence of a piperidine ring, which is known for its versatility in drug design.

Inhibitory Activity

Recent studies have evaluated the biological activity of various piperidine derivatives, including those similar to this compound. One notable study highlighted that certain piperidine derivatives exhibited potent inhibitory activity against cathepsin K (Cat K), an enzyme implicated in bone resorption. The lead compound from this study showed an IC50 value of 13.52 µM, indicating strong potential as an anti-bone resorption agent .

Table 1: Cat K Inhibitory Activities of Piperidine Derivatives

CompoundIC50 (µM)Remarks
F-1213.52Lead compound
H-920.46Comparable to MIV-711
H-1125.00Moderate activity
H-1230.00Moderate activity

Molecular docking studies have suggested that these compounds interact with specific pockets within the Cat K active site, enhancing their inhibitory effects. The introduction of substituents such as benzylamine has been shown to improve binding affinity and specificity .

Anti-Bone Resorption Activity

In vitro assays demonstrated that compounds derived from piperidine structures, including those related to this compound, significantly reduced the concentration of CTX-I, a marker for bone resorption, in treated cell cultures. For instance, compound H-9 reduced CTX-I levels to 20.46 ± 3.67 nM, comparable to the positive control MIV-711 .

GABA Uptake Inhibition

Another area of research focused on the inhibitory effects on gamma-aminobutyric acid (GABA) uptake. Compounds similar to this compound showed promising results in inhibiting GAT1 (GABA transporter), with some derivatives exhibiting up to 496-fold higher potency than existing GABA uptake inhibitors like nipecotic acid .

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